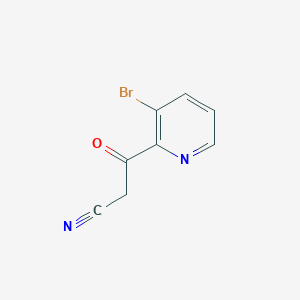
(1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol is a chiral compound that features a cyclohexane ring substituted with a diazepane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, such as hydrogenation of benzene or cycloaddition reactions.
Introduction of the Diazepane Moiety: The diazepane ring can be introduced via nucleophilic substitution reactions, where a suitable precursor reacts with a diazepane derivative.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S,2S) enantiomer. This can be achieved through chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation and cycloaddition reactions, followed by efficient chiral resolution techniques to ensure high yield and purity of the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in (1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated cyclohexane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully saturated cyclohexane derivative.
Substitution: Formation of various substituted diazepane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
(1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it valuable in the study of stereochemistry and its effects on biological activity.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its diazepane moiety is of interest due to its presence in various pharmacologically active compounds.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which (1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The diazepane moiety can interact with various molecular targets, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol: The enantiomer of the compound , with different stereochemical properties.
2-(4-methyl-1,4-diazepan-1-yl)cyclohexanone: A ketone derivative that lacks the hydroxyl group.
2-(4-methyl-1,4-diazepan-1-yl)cyclohexane: A fully saturated derivative without the hydroxyl group.
Uniqueness
(1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a diazepane and a hydroxyl group
Propiedades
Fórmula molecular |
C12H24N2O |
|---|---|
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
(1S,2S)-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H24N2O/c1-13-7-4-8-14(10-9-13)11-5-2-3-6-12(11)15/h11-12,15H,2-10H2,1H3/t11-,12-/m0/s1 |
Clave InChI |
BIXNAQMJXOVGHQ-RYUDHWBXSA-N |
SMILES isomérico |
CN1CCCN(CC1)[C@H]2CCCC[C@@H]2O |
SMILES canónico |
CN1CCCN(CC1)C2CCCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


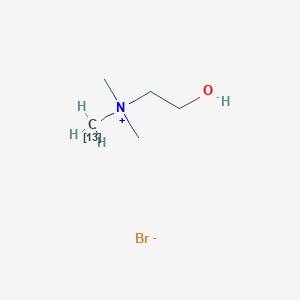
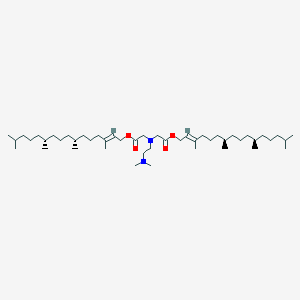
![(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride](/img/structure/B13351211.png)
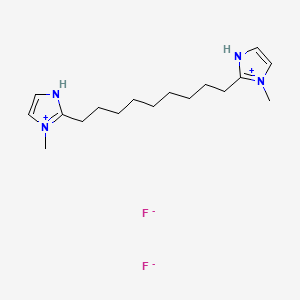
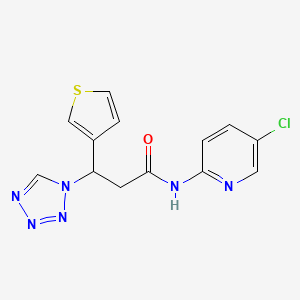


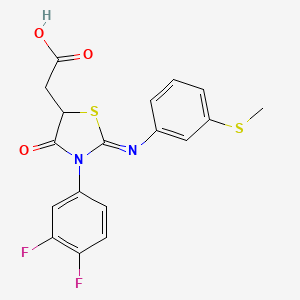



![2-[3-(Cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13351241.png)

